Cas no 2137663-78-4 (2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide)

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide is a specialized heterocyclic compound featuring a tetrahydroindazole core with an acetamide substituent. Its structural framework, incorporating both amino and amide functionalities, makes it a versatile intermediate in medicinal chemistry and pharmaceutical research. The compound's rigid bicyclic system and polar groups enhance its potential for binding to biological targets, particularly in the development of kinase inhibitors or modulators of enzymatic activity. Its isopropylamide moiety may improve solubility and metabolic stability, while the free amino group allows for further derivatization. This compound is of interest for applications in drug discovery, particularly in the synthesis of small-molecule therapeutics targeting neurological or inflammatory pathways.
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide structure
2137663-78-4 structure
Product Name:2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide
CAS No:2137663-78-4
MF:C12H20N4O
MW:236.313402175903
CID:6512295
PubChem ID:165960424
Update Time:2025-06-09

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-767245
    • 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide
    • 2137663-78-4
    • Inchi: 1S/C12H20N4O/c1-8(2)14-11(17)7-16-6-9-4-3-5-10(13)12(9)15-16/h6,8,10H,3-5,7,13H2,1-2H3,(H,14,17)
    • InChI Key: CHJKTEHILPXURD-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C2C(C(CCC2)N)=N1)NC(C)C

Computed Properties

  • Exact Mass: 236.16371127g/mol
  • Monoisotopic Mass: 236.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 72.9Ų

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide Pricemore >>

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Additional information on 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide

Research Update on 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide (CAS: 2137663-78-4)

In recent years, the compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide (CAS: 2137663-78-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical implications.

The compound, characterized by its unique indazole core and acetamide side chain, has been investigated for its role as a modulator of key biological pathways. Recent studies have highlighted its interaction with specific protein targets, suggesting its utility in the treatment of neurological disorders and inflammatory conditions. The synthesis of 2137663-78-4 has been optimized to improve yield and purity, with recent advancements in catalytic methods reducing the need for hazardous reagents.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating target proteins, with promising results in preclinical models of neurodegenerative diseases. Notably, its ability to cross the blood-brain barrier has been a focal point of research, as this property is critical for its potential application in central nervous system disorders. Mechanistic studies have further elucidated its binding affinity and selectivity, providing a foundation for future drug development efforts.

Despite these advancements, challenges remain in the clinical translation of 2137663-78-4. Issues such as pharmacokinetics, toxicity profiles, and scalability of synthesis need to be addressed. Ongoing research is exploring derivative compounds to enhance therapeutic efficacy while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutics.

In conclusion, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N-(propan-2-yl)acetamide represents a promising candidate for further investigation in the realm of medicinal chemistry. Its unique structural features and biological activity underscore its potential, though additional studies are required to fully realize its therapeutic benefits. This briefing underscores the importance of continued research and collaboration to advance the field.

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